molecular formula C21H19N5O4 B11462312 2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

Cat. No.: B11462312
M. Wt: 405.4 g/mol
InChI Key: OVANFQWUEOAFFC-UHFFFAOYSA-N
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Description

2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE: is a complex organic compound belonging to the class of chromeno[2,3-b]pyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE typically involves multicomponent reactions (MCRs). One such method includes the reaction of salicylaldehyde, malononitrile dimer, and nitromethane in dimethyl sulfoxide (DMSO) at room temperature . This process is eco-friendly and efficient, yielding the desired compound in good amounts.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and multicomponent reactions are likely employed to ensure high yield and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Formation of nitroso and nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted chromeno[2,3-b]pyridines.

Mechanism of Action

The exact mechanism of action of 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its diverse biological activities. The compound may inhibit specific enzymes or modulate receptor activity, thereby exerting its effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, 2,4-DIAMINO-8,8-DIMETHYL-5-(3-NITROPHENYL)-6-OXO-5H,6H,7H,8H,9H-CHROMENO[2,3-B]PYRIDINE-3-CARBONITRILE stands out due to its unique combination of functional groups, which contribute to its diverse reactivity and biological activities. Its nitro and amino groups, along with the chromeno[2,3-b]pyridine core, provide a versatile platform for further chemical modifications and applications .

Properties

Molecular Formula

C21H19N5O4

Molecular Weight

405.4 g/mol

IUPAC Name

2,4-diamino-8,8-dimethyl-5-(3-nitrophenyl)-6-oxo-7,9-dihydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C21H19N5O4/c1-21(2)7-13(27)16-14(8-21)30-20-17(18(23)12(9-22)19(24)25-20)15(16)10-4-3-5-11(6-10)26(28)29/h3-6,15H,7-8H2,1-2H3,(H4,23,24,25)

InChI Key

OVANFQWUEOAFFC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)N=C(C(=C3N)C#N)N)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)C1)C

Origin of Product

United States

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